1-(2,4-Difluorophenyl)propan-2-one CAS number and properties
1-(2,4-Difluorophenyl)propan-2-one CAS number and properties
An In-depth Technical Guide to 1-(2,4-Difluorophenyl)propan-2-one
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Difluorophenyl)propan-2-one (CAS No: 274682-91-6), a fluorinated aromatic ketone of significant interest in synthetic organic chemistry. The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties that make this compound a valuable intermediate and building block, particularly in the fields of pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, outlines a representative synthetic protocol, discusses its applications in drug development, provides essential safety and handling information, and interprets its expected spectroscopic characteristics. The content herein is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
1-(2,4-Difluorophenyl)propan-2-one is a ketone derivative characterized by a 2,4-difluorophenyl group attached to an acetone moiety via a methylene bridge. The high electronegativity of the fluorine atoms significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a desirable precursor for developing bioactive molecules.[1]
Table 1: Physicochemical Properties of 1-(2,4-Difluorophenyl)propan-2-one
| Property | Value | Source |
| CAS Number | 274682-91-6 | [2][3][4] |
| Molecular Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| IUPAC Name | 1-(2,4-difluorophenyl)propan-2-one | N/A |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Purity | ≥97% (as commercially available) | [3] |
| Calculated LogP | 2.558 (for isomer 85068-30-0) | [5] |
| Calculated Boiling Point | 494.37 K (221.22 °C) (for isomer 85068-30-0) | [5] |
Note: Some physical properties are based on the closely related isomer 1-(2,4-difluorophenyl)propan-1-one (CAS: 85068-30-0) due to limited available data for the propan-2-one isomer and are provided for estimation purposes.
Synthesis Protocol: Phase-Transfer Catalyzed Methylation
A common and efficient method for synthesizing 1-(2,4-Difluorophenyl)propan-2-one involves the methylation of a precursor under phase-transfer catalysis (PTC) conditions. This approach is advantageous as it allows for the reaction between water-soluble and organic-soluble reactants in a heterogeneous system, often leading to higher yields and milder reaction conditions.
Causality and Experimental Rationale
The described synthesis utilizes the precursor 1-(2,4-difluorophenyl)acetonitrile, which is first hydrolyzed to the corresponding phenylacetic acid and then converted to the ketone. An alternative, more direct route involves the C-alkylation of a suitable precursor. A plausible method is the methylation of (2,4-difluorophenyl)acetonitrile followed by hydrolysis and decarboxylation, or the direct methylation of 1-(2,4-difluorophenyl)ethanone.
A related synthesis for a similar structure involves the methylation of a precursor using iodomethane in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulphate.[6] The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the carbon alpha to the phenyl ring, creating a nucleophile that then attacks the iodomethane.
Step-by-Step Methodology
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Reaction Setup: To a stirred, ice-cooled solution of the precursor (e.g., 1-(2,4-difluorophenyl)ethanone) in a suitable organic solvent (e.g., chloroform or dichloromethane) is added tetra-n-butylammonium hydrogen sulphate (as the phase-transfer catalyst) and iodomethane.
-
Base Addition: A solution of sodium hydroxide in water is added dropwise to the mixture while maintaining the cool temperature.[6]
-
Reaction Monitoring: The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 1-(2,4-Difluorophenyl)propan-2-one.
Visualization of Synthesis Workflow
Caption: Phase-transfer catalyzed synthesis workflow.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The difluorophenyl moiety in 1-(2,4-difluorophenyl)propan-2-one can improve metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably antifungal agents. For instance, the structurally related compound, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole), is a widely used antifungal medication whose synthesis relies on a difluorophenyl ketone precursor.[7][8] The propan-2-one structure is also a key feature in certain inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory drugs.[9]
Caption: Role as a key pharmaceutical intermediate.
Spectroscopic Data Analysis (Predicted)
Table 2: Predicted Spectroscopic Signatures
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm | Complex multiplets due to F-H coupling on the difluorosubstituted aromatic ring. |
| Methylene Protons (-CH₂-) | δ ~3.8 ppm | Singlet (or narrowly split), deshielded by both the aromatic ring and the adjacent carbonyl group. | |
| Methyl Protons (-CH₃) | δ ~2.2 ppm | Singlet, characteristic chemical shift for a methyl ketone. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 200 ppm | Typical chemical shift for a ketone carbon. |
| Aromatic Carbons | δ 100-165 ppm | Multiple signals, with two carbons showing large C-F coupling constants. | |
| Methylene Carbon (-CH₂-) | δ ~50 ppm | Aliphatic carbon adjacent to both the ring and carbonyl. | |
| Methyl Carbon (-CH₃) | δ ~30 ppm | Aliphatic carbon of the methyl ketone. | |
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Strong, sharp absorption characteristic of a ketone carbonyl group.[10] |
| C-F Stretch | 1100-1300 cm⁻¹ | Strong absorptions typical for aryl fluorides. | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | Absorptions characteristic of the phenyl ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 | Corresponds to the molecular weight of C₉H₈F₂O. |
| Key Fragments | m/z = 127, 43 | Loss of the acetyl group ([M-43]⁺) to give the difluorobenzyl cation, and the acetyl cation ([CH₃CO]⁺). |
Safety and Handling
As with any laboratory chemical, 1-(2,4-Difluorophenyl)propan-2-one should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.[4]
-
First Aid Measures:
-
Handling and Storage: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Store in a cool, dry place in a tightly closed container.[4][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Wear a self-contained breathing apparatus (SCBA).[4]
References
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AbacipharmTech. 1-(2,4-Difluorophenyl)propan-2-one.
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Fisher Scientific. 1-(2,4-Difluorophenyl)propan-2-one, 97% Purity, C9H8F2O, 1 gram.
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Cheméo. Chemical Properties of 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0).
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Chemsrc. 1-(2,4-difluorophenyl)propan-2-one | CAS#:274682-91-6.
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PrepChem. Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one.
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Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
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Zafrani, Y. et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).
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PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
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PubChem. 2',4'-Difluoropropiophenone.
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PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.
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University of Calgary. Spectra Problem #7 Solution.
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